1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3,4-dichlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,4-dichlorobenzoyl)piperazine.
Nitration: The final step involves the nitration of 1-(3,4-dichlorobenzoyl)piperazine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1-(3,4-dichlorobenzoyl)-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The dichlorobenzoyl group can participate in binding interactions with hydrophobic pockets in target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzoyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activities.
1-(4-nitrophenyl)-4-benzoylpiperazine: Contains a benzoyl group instead of a dichlorobenzoyl group, affecting its chemical reactivity and interactions.
1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine: Has a dichlorophenyl group instead of a dichlorobenzoyl group, leading to variations in its chemical properties.
Uniqueness
1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the dichlorobenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-6-1-12(11-16(15)19)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKODGHXDJGBPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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